4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both oxazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole or thiazole rings to their corresponding saturated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine: shares similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its unique combination of oxazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in various fields of research.
Biological Activity
4-(1,2-Oxazol-5-yl)-1,3-thiazol-2-amine is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate thiazole and oxazole precursors. The structural formula can be represented as follows:
The presence of both oxazole and thiazole rings contributes to its potential biological activities.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HepG2 (Liver) | 0.06 |
Compound B | MCF7 (Breast) | 0.1 |
Compound C | HT29 (Colon) | 0.25 |
These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In studies involving this compound or related compounds, significant antibacterial activity was observed against several strains:
Bacterial Strain | Minimal Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Bacillus subtilis | 8 µg/mL |
The antimicrobial efficacy is often attributed to the ability of the thiazole ring to interact with bacterial enzymes or disrupt cell wall synthesis .
Antioxidant Properties
The antioxidant activity of thiazole derivatives is another area of interest. Compounds similar to this compound have demonstrated the ability to scavenge free radicals effectively:
Assay Type | Result (IC50) |
---|---|
DPPH Scavenging | 50 µg/mL |
ABTS Scavenging | 40 µg/mL |
This antioxidant potential may contribute to their protective effects against oxidative stress-related diseases .
Enzyme Inhibition
Inhibitory effects on specific enzymes such as acetylcholinesterase (AChE) have been reported for thiazole derivatives. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's:
Compound | AChE Inhibition IC50 (µM) |
---|---|
Compound D | 2.7 |
Such inhibition suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer's disease .
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Case Study on Anticancer Activity : A study investigated a series of thiazole derivatives in vitro against various cancer cell lines. The results indicated that modifications on the thiazole structure significantly enhanced anticancer activity.
- Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial properties of a library of thiazole derivatives against clinical isolates. The findings revealed that certain substitutions led to increased potency against resistant strains.
Properties
IUPAC Name |
4-(1,2-oxazol-5-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-9-4(3-11-6)5-1-2-8-10-5/h1-3H,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVLZAJGCVITKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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